molecular formula C28H36N8O4 B7943683 Ac-Phe-Arg-Trp-NH2

Ac-Phe-Arg-Trp-NH2

Cat. No.: B7943683
M. Wt: 548.6 g/mol
InChI Key: LUCUFURZWPZEOH-HJOGWXRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phe-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods like HPLC are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ac-Phe-Arg-Trp-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to kynurenine, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

Ac-Phe-Arg-Trp-NH2 has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in melanocortin receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications in metabolic disorders and appetite regulation.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

Ac-Phe-Arg-Trp-NH2 exerts its effects by binding to melanocortin receptors, particularly MC3R and MC4R. Upon binding, it activates the G protein-coupled receptor pathway, leading to increased production of cyclic adenosine monophosphate (cAMP). This signaling cascade results in various physiological responses, including appetite suppression and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Phe-Arg-Trp-NH2 is unique due to its specific sequence and receptor selectivity, making it a valuable tool in studying melanocortin receptor functions and developing targeted therapies .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCUFURZWPZEOH-HJOGWXRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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